molecular formula C9H17NO3 B3108803 Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate CAS No. 168893-01-4

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate

Cat. No.: B3108803
CAS No.: 168893-01-4
M. Wt: 187.24 g/mol
InChI Key: SDWXAXIOTZZVQV-UHFFFAOYSA-N
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Description

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate is an organic compound that features a cyclohexyl ring with an amino group and a methoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate typically involves the reaction of 4-aminocyclohexanol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminocyclohexanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(1r,4r)-4-hydroxycyclohexyl]oxy}acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 2-{[(1r,4r)-4-methylcyclohexyl]oxy}acetate: Similar structure but with a methyl group instead of an amino group.

Properties

IUPAC Name

methyl 2-(4-aminocyclohexyl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXAXIOTZZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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